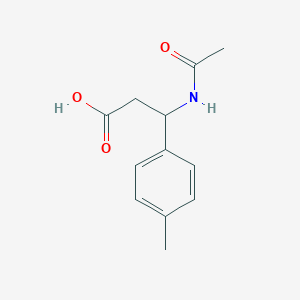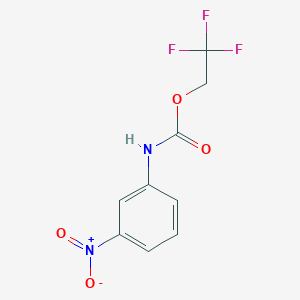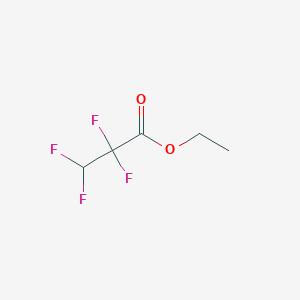
Ethyl 2,2,3,3-tetrafluoropropanoate
説明
Ethyl 2,2,3,3-tetrafluoropropanoate is a chemical compound that is part of a broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure. These compounds are of significant interest due to their unique physical and chemical properties, which make them useful in various applications, including pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of related fluorinated compounds has been explored in several studies. For instance, ethyl 3,3,3-trifluoropropionate was synthesized from commercially available 2-bromo-3,3,3-trifluoropropene, which underwent a reaction with bromine followed by treatment with potassium ethoxide, yielding the product in 60% overall yield in two steps . Another synthesis approach involved the reaction of ethyl 2-(trifluoromethyl) propanoate to produce 3,3-difluoro-2-methylacrylate (DFMA) with yields ranging from 70 to 90% . These methods demonstrate the feasibility of synthesizing fluorinated esters through various chemical pathways.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be quite complex. For example, the structural characterization of 2,2,3,3-tetrakis(trifluoromethanesulfonato)tetrasilanes revealed a distorted octahedral coordination of the two central silicon atoms due to Si···O interactions . Although this compound is not this compound, it provides insight into the potential complexity of fluorinated molecular structures and the types of analyses that can be conducted to understand their geometry.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. The 1,3-dipolar cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with alkynes and subsequent rearrangements led to the formation of CF3-substituted pyrazoles . Additionally, the cross-tetramerization of tetrafluoroethylene, alkynes, and ethylene in the presence of a nickel catalyst resulted in the formation of 1,3-dienes with a tetrafluorobutyl chain . These reactions highlight the reactivity of fluorinated esters and their potential to form diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the addition of thioacetic acid to ethyl 2-(α-hydroxyhexafluoroisopropyl)acrylate occurs at 20°C, while reactions with thiols require higher temperatures and are accelerated by acid catalysts . The radical addition of CF2BrCl or CF2Br2 to ethyl vinyl ether, leading to the synthesis of ethyl 3,3,3-trifluoropropanoate and its 2-bromo derivative, also reflects the unique reactivity of these compounds . The fluorine atoms can significantly alter the chemical reactivity and stability of the molecules, affecting their synthesis and applications.
科学的研究の応用
Application in Lithium-Ion Batteries
Ethyl 2,2,3,3-tetrafluoropropanoate is used to enhance the performance of lithium-ion batteries. For example, ethyl 3,3,3-trifluoropropanoate, a related compound, has been shown to extend the life of LiMn2O4/Li cells, increasing capacity retention significantly when added to the electrolyte. It inhibits the formation of HF induced erosion of the LiMn2O4 electrode and reduces interfacial impedance, making it an effective additive for improving battery life at elevated temperatures (Huang et al., 2016).
Use in Electrochemical Applications
This compound plays a role in the development of novel electrolytes for electrochemical applications like lithium/sulfur batteries. Fluorinated ethers, including ethyl 1,1,2,2-tetrafluoroethyl ether, have been studied for their ability to enhance the stability of electrolyte/anode interfaces and improve electrochemical performance, such as in cycling, rate, and self-discharging of Li/S cells (Lu et al., 2015).
In Polymer Synthesis
This compound is also relevant in the synthesis of various polymers. It serves as a starting material in chemical reactions leading to the formation of different polyfluorinated compounds. The synthesis processes often involve reactions with other chemicals, leading to the formation of complex and functional polymers. For example, ethyl 2-methyl-2,3-butadienoate, a similar compound, is used in the synthesis of highly functionalized tetrahydropyridines, indicating the compound's versatility in organic synthesis (Zhu et al., 2003).
In Material Science and Analysis
This compound finds application in material science, particularly in the analysis and characterization of polymorphic forms of certain pharmaceutical compounds. It can be used in spectroscopic and diffractometric techniques to study the subtle structural differences between polymorphic forms, which is essential for the analytical and physical characterization of pharmaceuticals (Vogt et al., 2013).
Gas Separation Technologies
This compound is used in the development of gas separation technologies. For instance, in the research on poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, the compound plays a significant role in improving the performance of these membranes (Rabiee et al., 2015).
特性
IUPAC Name |
ethyl 2,2,3,3-tetrafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-2-11-4(10)5(8,9)3(6)7/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJXPDHJDXORHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563040 | |
| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337-82-6 | |
| Record name | Ethyl 2,2,3,3-tetrafluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










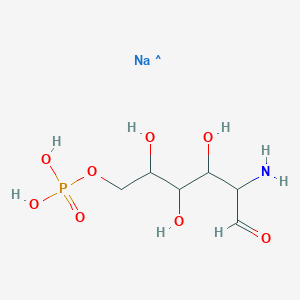

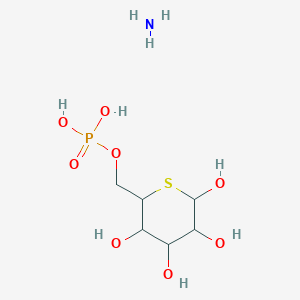
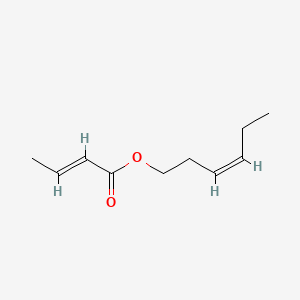
![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1340550.png)
